molecular formula C19H17FN4O3 B2999748 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 1357948-19-6

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No. B2999748
CAS RN: 1357948-19-6
M. Wt: 368.368
InChI Key: AFHKDWVNBWSOLY-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The compound also contains a pyridinone group and a fluorobenzyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the pyridinone group, and the fluorobenzyl group. The oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Future Directions

The 1,2,4-oxadiazole ring is a versatile scaffold in drug discovery , and the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Therefore, compounds like this one could potentially be of interest in future pharmaceutical research.

properties

IUPAC Name

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c20-15-6-1-12(2-7-15)9-21-16(25)11-24-10-14(5-8-17(24)26)19-22-18(23-27-19)13-3-4-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHKDWVNBWSOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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